3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-phenyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-13(7-6-11-4-2-1-3-5-11)16-15-18-17-14(20-15)12-8-9-21-10-12/h1-5,8-10H,6-7H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGMQIZECYEKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiophene-3-Carbonyl Chloride
Thiophene-3-carboxylic acid is converted to its acid chloride using oxalyl chloride in anhydrous ethyl acetate with catalytic N,N-dimethylformamide (DMF). Reaction conditions include stirring at 0–5°C for 1 hour, followed by room temperature for 4 hours.
Reaction Scheme:
$$
\text{Thiophene-3-carboxylic acid} + \text{Oxalyl chloride} \xrightarrow{\text{DMF, EtOAc}} \text{Thiophene-3-carbonyl chloride} + \text{CO}_2 + \text{HCl}
$$
Formation of Thiosemicarbazide Intermediate
Thiophene-3-carbonyl chloride reacts with thiosemicarbazide in dry chloroform under reflux for 3 hours. The intermediate thiophene-3-carbonyl thiosemicarbazide precipitates upon cooling.
Key Data :
Cyclization to 1,3,4-Oxadiazole Ring
The thiosemicarbazide undergoes cyclization using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in dichloromethane at 0°C for 2 hours. This step eliminates H$$_2$$S and forms the 1,3,4-oxadiazole ring.
Reaction Mechanism :
$$
\text{Thiosemicarbazide} \xrightarrow{\text{DBDMH, CH}2\text{Cl}2} \text{5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-amine} + \text{H}_2\text{S} + \text{Byproducts}
$$
Preparation of 3-Phenylpropanoyl Chloride
3-Phenylpropanoic acid is treated with oxalyl chloride in ethyl acetate at 0°C for 1 hour. Excess oxalyl chloride is removed under reduced pressure to yield the acid chloride.
Purity : >95% (by $$^1$$H-NMR).
Coupling Reaction to Form Target Compound
Amide Bond Formation
5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-amine reacts with 3-phenylpropanoyl chloride in anhydrous dichloromethane using pyridine as a base. The mixture is stirred at room temperature for 12 hours.
Reaction Conditions :
- Molar Ratio : 1:1.2 (amine:acid chloride)
- Solvent : Dichloromethane
- Base : Pyridine (1.5 equiv)
- Yield : 53–64%
Side Products : Unreacted starting materials and oligomers (minimized via controlled stoichiometry).
Alternative Coupling Methods
When acid chloride stability is problematic, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) are used with 3-phenylpropanoic acid. This method achieves lower yields (11–18%) due to competing side reactions.
Optimization Challenges and Solutions
Solvent Selection
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted amine and acyl chloride.
- Recrystallization : Ethanol/water mixtures yield pure product (mp 164–166°C).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Alternative Synthetic Routes
Hydrazide Cyclization
Aryl hydrazides derived from thiophene-3-carboxylic acid hydrazide (2 ) react with 3-phenylpropanoic acid under Mitsunobu conditions (DIAD, PPh$$_3$$), but yields are inferior (22–30%).
Solid-Phase Synthesis
Immobilized oxadiazole precursors on Wang resin show potential for automated synthesis, though scalability remains unverified.
Comparative Analysis of Methods
| Parameter | DBDMH Cyclization | EDC/DMAP Coupling | Mitsunobu Approach |
|---|---|---|---|
| Yield | 64–73% | 11–18% | 22–30% |
| Reaction Time | 2 hours | 12 hours | 24 hours |
| Purity | >95% | 85–90% | 75–80% |
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.
Biology: : It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : The compound's derivatives are explored for their therapeutic potential in treating various diseases.
Industry: : It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the derivative and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Physical Properties
The compound’s structural analogs vary in substituents on the oxadiazole ring and the N-terminal propanamide group. Key examples include:
Key Observations :
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in 8h) correlate with higher melting points (158–159°C vs. 135–136°C for 8d), suggesting enhanced intermolecular interactions .
- Molecular Weight : The target compound (343.42 g/mol) is lighter than analogs with sulfonyl or piperidinyl groups (e.g., 7k: 535 g/mol) , likely due to the absence of bulky substituents.
Spectral Characteristics
- IR Spectroscopy :
- NMR Data :
- The thiophen-3-yl group in the target compound would exhibit distinct ¹H-NMR signals (δ ~7.0–7.5 ppm for aromatic protons) compared to methylphenyl (δ ~2.3 ppm for CH₃ in 8d) .
Biological Activity
3-Phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and recent research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through the reaction of hydrazides with carboxylic acids under dehydrating conditions.
- Coupling with Thiophene : The thiophene moiety is introduced via coupling reactions such as Suzuki or Stille coupling.
- Final Coupling and Purification : The final product is obtained by coupling the intermediates and purifying through techniques like column chromatography.
Biological Activity
The compound exhibits a variety of biological activities, including:
Anticancer Properties
Research indicates that oxadiazole derivatives can exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Various oxadiazole derivatives have been evaluated for their ability to inhibit bacterial growth, with some exhibiting potent activity against Gram-positive and Gram-negative bacteria .
Antiviral Activity
Additionally, oxadiazole derivatives have been explored for their antiviral properties. For example, similar compounds have shown effectiveness against the dengue virus by inhibiting viral polymerase activity .
The biological mechanisms underlying the activity of this compound involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
- Induction of Apoptosis : It has been observed that certain derivatives can trigger apoptotic pathways in cancer cells.
- Antiviral Mechanisms : The inhibition of viral replication through interference with polymerase activity has been documented.
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole | Isoxazole ring | Moderate anticancer activity |
| 2-(3-benzamidopropanamido)thiazole | Thiazole ring | High selectivity against HSET |
| 3-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol) | Oxadiazole & thiophene rings | Broad-spectrum anticancer and antiviral activity |
Case Studies
Recent studies have highlighted the efficacy of oxadiazole derivatives in cancer treatment. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
